(-)-Pinoresinol 4-O-glucoside
Overview
Description
(-)-Pinoresinol glucoside: is a naturally occurring lignan found in various plants. It is a glycoside derivative of (-)-pinoresinol, which is a type of phenylpropanoid. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. It is commonly found in foods such as olive oil, sesame seeds, and various fruits and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-pinoresinol glucoside typically involves the glycosylation of (-)-pinoresinol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer a glucose moiety to (-)-pinoresinol under mild conditions. Chemical synthesis, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of (-)-pinoresinol glucoside can be achieved through biotechnological processes, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the glycosylation of (-)-pinoresinol. This method is preferred due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Pinoresinol glucoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert (-)-pinoresinol glucoside into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of (-)-pinoresinol glucoside.
Reduction: Reduced forms of (-)-pinoresinol glucoside.
Substitution: Substituted derivatives with various functional groups attached to the glucose moiety.
Scientific Research Applications
Chemistry: (-)-Pinoresinol glucoside is used as a model compound in studies of glycosylation reactions and the development of glycosylation catalysts. It is also used in the synthesis of other bioactive compounds.
Biology: In biological research, (-)-pinoresinol glucoside is studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: (-)-Pinoresinol glucoside has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its antioxidant properties help in reducing oxidative stress, which is a common factor in these diseases.
Industry: In the food industry, (-)-pinoresinol glucoside is used as a natural antioxidant to preserve the quality of food products. It is also used in the cosmetic industry for its skin-protective properties.
Mechanism of Action
Molecular Targets and Pathways: (-)-Pinoresinol glucoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In cancer cells, (-)-pinoresinol glucoside induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways, such as the NF-κB and PI3K/Akt pathways.
Comparison with Similar Compounds
Sesamin: Another lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.
Secoisolariciresinol diglucoside: A lignan found in flaxseeds, with similar health benefits.
Matairesinol: A lignan found in various plants, known for its anticancer properties.
Uniqueness: (-)-Pinoresinol glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in exerting its biological effects compared to its aglycone form, (-)-pinoresinol. Additionally, its presence in commonly consumed foods like olive oil and sesame seeds makes it a readily accessible source of health benefits.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNETOQFQXTLI-JKUDBEEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81446-29-9 | |
Record name | (-)-Pinoresinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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